molecular formula C14H17NO B5766768 3-Benzyl-5-tert-butyl-1,2-oxazole

3-Benzyl-5-tert-butyl-1,2-oxazole

Cat. No.: B5766768
M. Wt: 215.29 g/mol
InChI Key: HCXQONBKPTUQPN-UHFFFAOYSA-N
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Description

3-Benzyl-5-tert-butyl-1,2-oxazole is a high-purity chemical compound offered for research and development purposes. This 1,2-oxazole derivative features a benzyl group at the 3-position and a bulky tert-butyl group at the 5-position, a structure of significant interest in modern medicinal chemistry. Oxazole and benzoxazole cores are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . Researchers utilize these compounds as key intermediates for synthesizing new chemical entities . The primary research applications for 1,2-oxazole derivatives like this compound are in the areas of antimicrobial and anticancer agent development. Oxazole-based structures have demonstrated potent activity against various bacterial and fungal strains , and specific derivatives have been investigated as tyrosine kinase inhibitors with anticancer potential . The mechanism of action for oxazole derivatives varies with their specific substitution pattern but can include enzyme inhibition and interaction with key biological targets . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-5-tert-butyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-14(2,3)13-10-12(15-16-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXQONBKPTUQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 3 Benzyl 5 Tert Butyl 1,2 Oxazole

Intrinsic Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. This arrangement results in a unique electronic distribution, characterized by a weak N-O bond and varying degrees of aromaticity, which dictates its behavior in chemical reactions.

Electrophilic Attack Mechanisms on the Oxazole (B20620) Ring

Electrophilic aromatic substitution on the isoxazole (B147169) ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring compared to benzene. However, substitution is possible, and the position of attack is highly dependent on the substituents already present on the ring. Theoretical and experimental studies indicate that the C4 position is the most common site for electrophilic attack in unsubstituted or simply substituted isoxazoles. nih.govreddit.com This preference can be rationalized by examining the resonance structures of the cationic intermediate (Wheland intermediate), where attack at C4 results in a more stable distribution of positive charge.

The presence of activating, electron-donating groups can facilitate electrophilic substitution. For instance, intramolecular electrophilic aromatic substitution (SEAr) has been observed to occur at the C5-position when facilitated by electron-donating heteroatoms at the C4-position. researchgate.net A powerful method for synthesizing substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov In this process, electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) induce a cyclization to form 4-haloisoxazoles in good yields. nih.govacs.org

Reaction TypeReagents/ConditionsPosition of AttackOutcome
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂)C4 (typically)4-Substituted isoxazole
Intramolecular SEArCationic gold(I) catalystC5Isoxazole-fused heterocycles
Electrophilic Cyclization2-Alkyn-1-one O-methyl oximes, IClC43,5-Disubstituted 4-iodoisoxazole

Nucleophilic Attack Mechanisms on the Oxazole Ring

The isoxazole ring's electron-deficient nature makes it susceptible to nucleophilic attack, which can lead to either substitution or ring-opening. Nucleophilic aromatic substitution (SNAr) is particularly effective when a good leaving group is present on the ring. For example, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group at the C5 position is displaced by various nucleophiles, providing a versatile method for the functionalization of the isoxazole core. researchgate.netnih.gov

In other instances, nucleophilic attack can initiate ring cleavage. The reaction of enaminones with hydroxylamine (B1172632) can proceed via an intermolecular nucleophilic vinylic substitution, followed by intramolecular cyclization to yield 5-arylaminoisoxazoles. nanobioletters.com This pathway highlights how nucleophilic addition can be a key step in transformations that ultimately rearrange the heterocyclic system.

Reaction TypeSubstrateReagents/ConditionsPosition of AttackOutcome
Nucleophilic Aromatic Substitution (SNAr)5-NitroisoxazolesVarious Nucleophiles (O, N, S-based)C55-Substituted isoxazoles
Nucleophilic Vinylic SubstitutionEnaminonesHydroxylamine, Strong Baseβ-position of enaminoneRing formation to 5-aminoisoxazoles

Ring-Opening and Ring-Closing Reaction Pathways

The weak N-O bond in the isoxazole ring makes it prone to cleavage under various conditions, leading to synthetically useful intermediates. Reductive ring-opening is a common pathway; for instance, catalytic hydrogenation can cleave the isoxazole ring to produce β-enaminones, which are versatile precursors for other heterocyclic systems like pyrazoles. mdpi.com Photochemical conditions can also induce ring-opening and rearrangement. acs.org

Conversely, ring-closing reactions are fundamental to the synthesis of the isoxazole nucleus itself. The most prominent method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene. nih.govnih.gov This reaction is highly versatile and allows for the construction of a wide array of substituted isoxazoles. Other cyclocondensation pathways, such as the reaction of 1,3-diketones with hydroxylamine, also serve as primary routes to the isoxazole scaffold. nanobioletters.comresearchgate.net

PathwayTriggerKey Intermediate(s)Final Product(s)
Reductive Ring-OpeningCatalytic Hydrogenation (e.g., Pd/C)Not applicableβ-Enaminones
Ring-Closing (1,3-Dipolar Cycloaddition)Nitrile Oxide + Alkyne/AlkyneNitrile OxideIsoxazole/Isoxazoline
Ring-Closing (Condensation)1,3-Diketone + HydroxylamineOximeIsoxazole

Radical and Pericyclic Reactions of the Oxazole Core (e.g., Diels-Alder)

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of isoxazole chemistry. The 1,3-dipolar cycloaddition used in isoxazole synthesis is a classic example of a pericyclic reaction. nih.govnih.govacs.org

Furthermore, the isoxazole ring can participate as a heterodiene in inverse-electron-demand Diels-Alder reactions. When treated with electron-rich olefins like enamines, isoxazoles can undergo a [4+2] cycloaddition. rsc.orgrsc.org This is typically followed by ring-opening of the bicyclic intermediate and subsequent rearrangement to form highly substituted pyridines. rsc.orgrsc.org This transformation provides a powerful method for converting an isoxazole core into a pyridine (B92270) ring.

Radical reactions involving the isoxazole moiety have also been developed. For example, the synthesis of 4-(trifluoromethyl)isoxazoles can be achieved through a radical pathway. organic-chemistry.org Additionally, 2-azaallyl radicals, which can be generated from isoxazole precursors, undergo 5-endo-trig radical cyclization to form other heterocyclic structures like 4-pyrrolin-3-ones, demonstrating the utility of isoxazoles in radical-mediated transformations. acs.org

Influence of Benzyl (B1604629) and tert-butyl Substituents on Reactivity Profiles

The electronic and steric properties of the benzyl and tert-butyl groups in 3-benzyl-5-tert-butyl-1,2-oxazole are expected to significantly modify the reactivity of the isoxazole ring compared to the unsubstituted parent heterocycle.

Steric Effects of the tert-butyl Group on Reaction Outcomes

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its large size creates significant steric hindrance, which can control the regioselectivity and stereoselectivity of reactions, or in some cases, prevent reactions from occurring altogether.

In the context of this compound, the tert-butyl group at the C5 position would exert a powerful steric shield, primarily affecting reactions at two sites:

C5 Position: Any direct attack at the C5 position, such as in a nucleophilic aromatic substitution, would be severely hindered. An incoming nucleophile would face substantial van der Waals repulsion from the bulky tert-butyl group, drastically slowing down the reaction rate compared to an unsubstituted or smaller C5-substituent.

C4 Position: The adjacent C4 position would also experience significant steric hindrance. Electrophilic attack at C4, while electronically favored in many isoxazoles, would be sterically disfavored. The tert-butyl group would impede the approach of the electrophile to the C4 carbon, potentially requiring more forcing reaction conditions or leading to alternative, electronically less favored products if other positions are more accessible.

This steric blocking can be exploited to direct reactions to other sites. For example, in a scenario where both C4 and another position are electronically viable for attack, the steric bulk of the tert-butyl group could selectively block the C4 position, thereby favoring reaction at the less hindered site. The presence of such a bulky group is a key consideration in planning synthetic routes involving this molecule.


Electronic Effects of the Benzyl Group on Oxazole Reactivity

The oxazole ring itself is considered an electron-deficient aromatic system. youtube.com The nitrogen atom at position 2 is basic and can be protonated or alkylated. thepharmajournal.comtandfonline.com Electrophilic substitution is generally difficult but, when it occurs, is directed to the C4 or C5 position, depending on the activating nature of other substituents. youtube.comtandfonline.com In the case of this compound, the tert-butyl group at C5 is a strong electron-donating group, which would activate the ring towards electrophilic attack, likely at the C4 position. The benzyl group's electronic contribution would be less significant than that of the tert-butyl group in directing this reactivity.

Regioselectivity and Stereoselectivity in Reactions of Substituted Oxazoles

The regioselectivity of reactions involving substituted 1,2-oxazoles is highly dependent on the nature of the substituents and the reaction conditions. nih.govrsc.orgnih.govthieme.de For 3,5-disubstituted 1,2-oxazoles like the target compound, several reaction types are of interest:

Ring-Opening Reactions: The cleavage of the N-O bond is a characteristic reaction of isoxazoles. researchgate.net This can be initiated by various reagents, including bases, reducing agents, and through photochemical methods. nih.govacs.org The regioselectivity of the ring opening is influenced by the substituents. For instance, reduction often leads to the formation of β-aminoenones.

Cycloaddition Reactions: Isoxazoles can participate as dienophiles in Diels-Alder reactions, although this is less common than for more electron-rich dienes. clockss.orgslideshare.net They can also undergo [2+2] cycloadditions. acs.org The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the substituents on both the oxazole and the reacting partner. For example, in dearomative cycloadditions, the regioselectivity of the addition is influenced by the spin density distribution in the excited state of the oxazole. acs.org

Reactions with Electrophiles and Nucleophiles: As mentioned, electrophilic attack is likely to occur at the C4 position due to the directing effect of the C5-tert-butyl group. Nucleophilic attack on the ring carbons of an oxazole is generally rare unless activated by an electron-withdrawing group. thepharmajournal.com However, nucleophiles can attack the carbon atoms of the substituents.

Detailed Mechanistic Elucidation of Key Transformations

Mechanistic studies on 1,2-oxazoles often focus on their rearrangements and ring-opening reactions, which can proceed through various intermediates and transition states.

Proposed Intermediates and Transition States in Oxazole Reactions

Several key intermediates have been proposed in 1,2-oxazole reactions:

Vinyl Nitrenes: Photochemical or thermal cleavage of the N-O bond in isoxazoles can lead to the formation of vinyl nitrene intermediates. nih.gov These are highly reactive species that can undergo various subsequent reactions, including ring-closure to form azirines or rearrangement to ketenimines. nih.gov

Enaminones: Base-catalyzed ring opening of isoxazoles often proceeds through the formation of an enaminone. For example, reaction with a base can lead to deprotonation at C4, followed by N-O bond cleavage.

Cycloadducts: In cycloaddition reactions, the initial step is the formation of a cycloadduct, which can then undergo further rearrangement or fragmentation. clockss.orgacs.org The stability and subsequent fate of this intermediate depend on the specific reactants and conditions.

Kinetic Studies for Reaction Rate Determination

Kinetic studies provide valuable information about the rates and mechanisms of chemical reactions. For 1,2-oxazoles, kinetic studies have been performed for various reactions, including their reactions with ozone. nih.gov The second-order rate constants for the reaction of substituted oxazoles with ozone have been determined and show a dependence on the substituents present on the ring. nih.gov For instance, electron-donating groups tend to increase the reaction rate. nih.gov Such studies are crucial for understanding the environmental fate of these compounds and for optimizing reaction conditions in synthetic applications.

Computational Chemistry Approaches to Understand Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and mechanisms of organic reactions. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Reaction Barriers and Energetics

DFT calculations are widely used to investigate the potential energy surfaces of reactions involving 1,2-oxazoles. These calculations can provide valuable insights into:

Reaction Barriers: By calculating the energies of reactants, transition states, and products, DFT can be used to determine the activation energy (reaction barrier) for a given transformation. This information helps to predict the feasibility and rate of a reaction. For example, DFT calculations have been used to study the barriers for the 5-endo-trig cyclization of radicals derived from isoxazoles, predicting a remarkably low barrier for this process. acs.org

Mechanism Elucidation: By mapping out the entire reaction pathway, including all intermediates and transition states, DFT can help to elucidate the detailed mechanism of a reaction. For instance, DFT studies have been instrumental in understanding the competitive pathways in the rearrangement of isoxazoles. nih.gov

Table 1: Calculated Binding Energies for the Interaction of Sulfamethoxazole with Gold Clusters acs.org

SystemBinding Energy (kcal/mol) in Gas PhaseBinding Energy (kcal/mol) in Aqueous Solution
Au6 + SMZ-23 to -20
Au20 + SMZ-22 to -19Stronger than Au6

This table, adapted from a study on sulfamethoxazole, illustrates how computational methods are used to determine the energetics of interactions involving isoxazole-containing molecules. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule and understanding the influence of its environment, such as the presence of a solvent. For this compound, MD simulations would reveal the dynamic behavior of the benzyl and tert-butyl groups and their preferred orientations relative to the oxazole ring.

Conformational Analysis: The flexibility of this compound is primarily dictated by the rotational freedom around the single bond connecting the benzyl group to the oxazole ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers. It is anticipated that the bulky tert-butyl group would sterically influence the preferred orientation of the benzyl substituent. In a related compound, 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide, crystallographic data shows the benzyl ring is significantly inclined with respect to the isoxazole ring, suggesting that steric hindrance plays a crucial role in determining the molecular conformation. nih.gov

Solvent Effects: The surrounding solvent can significantly impact the conformational equilibrium and reactivity of a molecule. MD simulations in explicit solvent models can elucidate these interactions. For instance, polar solvents may stabilize more polar conformers of this compound. Theoretical analyses on other oxazoles have demonstrated that solvent polarity can influence properties like NMR chemical shifts, indicating a tangible interaction between the solvent and the electronic structure of the oxazole ring. nih.gov In general, the reactivity and stability of oxazole derivatives can be affected by the solvent environment. nih.gov

Illustrative Data Table for Conformational Energy

While specific data for this compound is unavailable, the following table illustrates typical relative energies for different conformers of a substituted aromatic compound as might be determined by MD simulations.

Dihedral Angle (Benzyl-Oxazole)Relative Energy (kcal/mol)Population (%)
0° (Eclipsed)5.01
60° (Gauche)1.520
90° (Perpendicular)0.058
120° (Gauche)1.520
180° (Anti)3.01

Note: This data is representative and not based on experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and reactivity. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. nih.gov For oxazole derivatives, the HOMO is typically delocalized over the ring system, indicating its role as an electron donor in reactions. The LUMO, conversely, represents the molecule's ability to accept electrons.

In substituted oxazoles, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. For example, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. researchgate.net For this compound, the benzyl group is weakly electron-withdrawing or donating depending on its conformation, while the tert-butyl group is a weak electron-donating group. DFT calculations on related oxazole derivatives show that such substitutions can fine-tune the electronic properties and reactivity. irjweb.com

Illustrative FMO Data Table for Substituted Oxazoles

The following table provides representative HOMO, LUMO, and energy gap values for oxazole and a substituted derivative, as would be calculated using Density Functional Theory (DFT).

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Unsubstituted Oxazole-6.8-0.26.6
2-methyl-5-phenyloxazole-6.5-0.56.0

Note: This data is based on values reported for similar compounds and is not specific to this compound. nih.gov

Quantum Chemical Descriptors for Reactivity (e.g., chemical potential, electrophilicity index, polarizability)

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT calculations can provide a more nuanced understanding of chemical reactivity. rsc.org These descriptors quantify various electronic properties of a molecule.

Chemical Potential (μ): Related to the negative of electronegativity, chemical potential indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons. nih.gov

Chemical Hardness (η): This descriptor measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates a "harder" molecule, which is less reactive. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index points to a better electrophile. nih.gov

Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability can be related to increased reactivity in certain contexts. Studies on substituted oxazoles have shown that polarizability is influenced by the nature and position of the substituents. semanticscholar.org

For this compound, the benzyl and tert-butyl groups would be expected to influence these descriptors. The electron-donating nature of the tert-butyl group would likely increase the chemical potential and decrease the electrophilicity index compared to an unsubstituted oxazole.

Illustrative Table of Quantum Chemical Descriptors

This table presents typical calculated values for quantum chemical descriptors for a generic oxazole derivative.

DescriptorSymbolFormulaRepresentative Value
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.5 eV
Chemical Hardnessη(ELUMO - EHOMO) / 23.0 eV
Electrophilicity Indexωμ² / (2η)2.04 eV

Note: These values are illustrative and derived from the representative FMO data in the preceding section. They are not specific to this compound.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 3 Benzyl 5 Tert Butyl 1,2 Oxazole Analogues

Design Principles for 3-Benzyl-5-tert-butyl-1,2-oxazole Analogues in Mechanistic Biological Studies

The design of new analogues of this compound for mechanistic studies is a systematic process aimed at optimizing interactions with specific biological targets. This involves a deep understanding of the roles played by the benzyl (B1604629) group at the 3-position, the bulky tert-butyl group at the 5-position, and the isoxazole (B147169) core itself.

Rational drug design for this compound analogues leverages computational and structural biology techniques to predict and enhance binding to a target protein. The benzyl and tert-butyl groups offer significant opportunities for modification to probe the binding pocket of a target. For instance, substitution on the phenyl ring of the benzyl group can modulate electronic and steric properties, while the tert-butyl group provides a strong hydrophobic anchor.

Scaffold hopping is a powerful strategy to identify novel core structures that retain the key pharmacophoric features of the original molecule. nih.govnih.gov In the context of this compound, this could involve replacing the isoxazole ring with other five-membered heterocycles like oxadiazoles, pyrazoles, or thiazoles, while retaining the essential benzyl and tert-butyl pharmacophores. researchgate.net This approach can lead to compounds with improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles, by exploring new intellectual property space. nih.gov

Table 1: Conceptual Scaffold Hopping from this compound

Original Scaffold Hopped Scaffold Examples Rationale
1,2-Oxazole (Isoxazole) 1,3,4-Oxadiazole Bioisosteric replacement to alter electronic distribution and hydrogen bonding capacity.
1H-Pyrazole Introduces a hydrogen bond donor and alters the geometry of the core structure.

This table presents conceptual examples of scaffold hopping based on established principles in medicinal chemistry and is for illustrative purposes.

To systematically explore the SAR of this compound analogues, the synthesis of compound libraries is essential. Diversity-oriented synthesis (DOS) is a strategy employed to generate a wide range of structurally diverse molecules from a common starting material. acs.orgnih.govacs.org This allows for a broad exploration of chemical space and the identification of novel pharmacophores.

The synthesis of a library of this compound analogues would typically involve varying the substituents on the benzyl group and potentially replacing the tert-butyl group with other bulky alkyl or cycloalkyl groups. The core 1,2-oxazole ring is often constructed via a [3+2] cycloaddition reaction or by the condensation of a β-diketone precursor with hydroxylamine (B1172632). nih.gov For instance, a general approach could involve the reaction of a series of substituted benzyl amidoximes with a tert-butyl-containing three-carbon building block.

Table 2: Representative Synthetic Approaches for 1,2-Oxazole Library Generation

Synthetic Method Key Reactants Potential for Diversity
Condensation of β-enamino ketoesters with hydroxylamine Substituted β-enamino ketoesters, hydroxylamine hydrochloride Allows for variation at positions corresponding to the original ketone substituents. nih.gov
1,3-Dipolar cycloaddition Nitrile oxides, alkynes/alkenes High degree of control over substituent placement on the resulting oxazole (B20620) ring.

This table outlines general synthetic strategies applicable to the creation of oxazole libraries, providing a framework for how analogues of this compound could be synthesized.

Mechanistic Elucidation of Molecular Interactions (Strictly at the molecular/biochemical level, excluding in vivo efficacy or clinical data)

Understanding how this compound analogues interact with their biological targets at a molecular level is crucial for rational drug design. This involves a variety of biochemical and biophysical techniques.

Should a this compound analogue be identified as an enzyme inhibitor, detailed kinetic studies are necessary to determine its mechanism of inhibition. These studies can distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition, providing insights into whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. The SAR from a library of analogues can reveal which structural features are critical for potent enzyme inhibition. For example, modifications to the benzyl group might affect binding to a hydrophobic pocket within the active site, while changes to the oxazole core could influence interactions with key amino acid residues.

Molecular docking is a computational technique used to predict the binding mode of a ligand within the active site of a receptor. nih.gov For this compound analogues, docking studies can help to visualize how the benzyl and tert-butyl groups orient themselves within the binding pocket and identify potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions. The results of docking studies can guide the design of new analogues with improved binding affinity. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the benzyl group, analogues with extended or substituted benzyl moieties could be designed to fill this space and enhance binding.

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study

Analogue Predicted Binding Energy (kcal/mol) Key Interacting Residues
This compound -8.5 Tyr123, Phe234, Leu345
3-(4-Fluorobenzyl)-5-tert-butyl-1,2-oxazole -8.9 Tyr123, Phe234, Leu345, Arg120 (via fluorine)

This table represents hypothetical data to illustrate the type of information obtained from molecular docking studies and how it can inform SAR.

Protein-protein interactions are fundamental to many cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate PPIs are of significant therapeutic interest. The relatively large and flat surfaces of PPIs can be challenging to target with small molecules. However, the extended and three-dimensional structure of compounds like this compound, with its distinct hydrophobic regions, may make it a suitable scaffold for designing PPI modulators. Analogues could be designed to mimic key residues at the interface of a PPI, thereby disrupting or stabilizing the interaction. Techniques such as surface plasmon resonance (SPR) or fluorescence polarization assays would be employed to quantify the binding of the oxazole derivatives to one of the protein partners and their ability to inhibit the formation of the protein-protein complex.

Interference with Nucleic Acid Processes (e.g., DNA/RNA binding mechanisms)

While direct studies on this compound's interaction with nucleic acids are not extensively documented, the broader class of oxazole derivatives has been shown to interfere with crucial nucleic acid processes. This suggests that analogues of the title compound could be rationally designed to target DNA or RNA structures and functions.

Key mechanisms by which oxazole-containing compounds may interact with nucleic acids include:

Targeting G-quadruplexes: Certain oxazole derivatives have been identified as potent anticancer agents that function by stabilizing G-quadruplex structures in telomeric DNA. This stabilization inhibits the activity of telomerase, an enzyme crucial for cancer cell immortality.

Inhibition of DNA Topoisomerases: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Some oxazole derivatives act as inhibitors of these enzymes, leading to DNA damage and apoptosis in cancer cells.

The structural features of this compound analogues can be systematically modified to enhance these activities. For instance, alterations to the benzyl group by introducing planar aromatic systems could facilitate intercalative binding into DNA helices or improve stacking interactions with G-quadruplex structures. The tert-butyl group, on the other hand, may influence solubility and steric interactions within the binding pocket of nucleic acid-associated proteins.

Investigation of Molecular Signaling Pathway Modulation

Analogues of this compound are promising candidates for modulating key molecular signaling pathways implicated in various diseases. The oxazole scaffold serves as a versatile platform for designing inhibitors that target specific components of these pathways, particularly protein kinases. tandfonline.com

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govnih.gov The isoxazole core, such as that in this compound, is a key feature in a number of kinase inhibitors. nih.govgoogle.com For example, a novel series of potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors features a 5-tert-butyl-isoxazole moiety. These compounds demonstrate excellent pharmacokinetic profiles and efficacy in preclinical models.

The SAR of these analogues often revolves around modifications to substituents on the core ring. In the context of this compound analogues, key modifications would involve:

The Benzyl Group: Substitutions on the phenyl ring of the benzyl group can significantly impact binding affinity and selectivity. Introducing electron-donating or withdrawing groups can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Linker Modifications: The methylene (B1212753) bridge of the benzyl group could be replaced with other functional groups to optimize orientation within the kinase active site.

Other Signaling Pathways: Beyond kinase inhibition, oxazole derivatives have been shown to modulate other critical pathways, including:

Inhibition of FtsZ: The bacterial cell division protein FtsZ has been targeted by oxazole-benzamide inhibitors, demonstrating potent antibacterial activity. nih.gov

Modulation of Lipoteichoic Acid (LTA) Biosynthesis: In bacteria like MRSA, oxadiazole-containing compounds (isomeric to oxazoles) have been found to inhibit LTA biosynthesis, a crucial process for the bacterial cell wall. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govuniroma1.it For this compound analogues, QSAR studies are invaluable for predicting biological activity, understanding mechanistic interactions, and guiding the design of more potent and selective compounds.

Molecular Descriptors for QSAR Model Development

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.netkaggle.com For developing QSAR models for this compound analogues, a variety of descriptors would be employed. nih.gov

Descriptor ClassSpecific ExamplesRelevance to this compound Analogues
Constitutional (1D) Molecular Weight, Atom Counts (nO, nN), Bond CountsProvides basic information on molecular size and composition.
Topological (2D) Wiener Index, Valence Molecular Connectivity Index (chiV3), Shape IndexDescribes atomic connectivity and molecular shape, which are crucial for receptor binding. researchgate.netnih.gov
Geometrical (3D) Steric Descriptors (e.g., CoMFA fields), Solvent Accessible Surface AreaDefines the three-dimensional shape and size of the molecule, influencing how it fits into a biological target. nih.gov
Electronic Dipole Moment, HOMO/LUMO energies, Electrostatic PotentialGoverns the nature of intermolecular interactions, such as hydrogen bonds and electrostatic interactions.
Physicochemical LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA)Predicts pharmacokinetic properties like absorption and membrane permeability. researchgate.net

These descriptors are calculated for a series of analogues and used to build a predictive model. For instance, a 2D-QSAR model for oxadiazole-ligated pyrrole (B145914) derivatives highlighted the importance of descriptors like the number of specific atom types and molecular connectivity indices for inhibitory activity. nih.gov

Statistical Modeling and Validation of SAR for Mechanistic Insights

Once descriptors are calculated, various statistical methods are used to create the QSAR model. slideshare.net The goal is to find a robust correlation between the descriptors (independent variables) and the biological activity (dependent variable).

Common Statistical Methods:

Multiple Linear Regression (MLR): Creates a linear equation relating the most significant descriptors to activity.

Partial Least Squares (PLS): A regression technique suitable for datasets with many, often correlated, descriptors.

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. nih.gov

Model Validation: Validation is a critical step to ensure the QSAR model is robust and predictive, not a result of chance correlation. derpharmachemica.comresearchgate.net Key validation metrics and methods are summarized below.

Validation ParameterDescriptionTypical Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit for the training set.> 0.6
q² or R²cv (Cross-validated R²) Measures the internal predictive ability of the model, often using leave-one-out (LOO) cross-validation. uniroma1.it> 0.5
R²pred (External Validation R²) Measures the model's ability to predict the activity of an external test set of compounds not used in model training. nih.gov> 0.6
RMSE (Root Mean Square Error) Indicates the average deviation between predicted and actual values.As low as possible

A statistically significant QSAR model allows for mechanistic interpretation. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity in a certain region of the molecule enhances activity. 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecular scaffold, providing direct guidance for structural modification. nih.govnih.gov

Prediction of Molecular Target Affinity and Selectivity

A primary application of validated QSAR models is the prediction of molecular target affinity and selectivity for new, unsynthesized analogues of this compound. youtube.com

Affinity Prediction: By inputting the calculated descriptors of a novel designed compound into the QSAR equation, its biological activity (e.g., IC₅₀ or binding affinity) can be predicted. This allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. For example, QSAR models have been successfully used to predict the agonistic activity of thiazole (B1198619) and oxazole derivatives on the PPARδ receptor. researchgate.net

Selectivity Prediction: Selectivity is crucial for minimizing off-target effects. QSAR models can be developed to predict selectivity between different biological targets. This is achieved by building separate QSAR models for activity against each target (e.g., Target A vs. Target B). By comparing the predicted activities from both models for a given analogue, its selectivity profile can be estimated. For instance, QSAR and molecular docking studies on oxadiazole derivatives helped in identifying compounds with high binding affinity and selectivity for the COX-2 enzyme over COX-1. nih.gov This approach enables the rational design of analogues of this compound with an optimized balance of potency and selectivity for a desired therapeutic target.

Advanced Applications and Future Research Directions of Oxazole Frameworks, Including Relevance to 3 Benzyl 5 Tert Butyl 1,2 Oxazole

Applications in Medicinal Chemistry Research (Focus on lead optimization and probe development, not clinical outcomes)

In modern medicinal chemistry, the oxazole (B20620) scaffold is a versatile building block for developing novel therapeutic agents and research tools. hkbu.edu.hkresearchgate.net The ability of the nitrogen and oxygen atoms to participate in various non-covalent interactions, such as hydrogen bonds, allows oxazole derivatives to bind effectively to enzymes and receptors. researchgate.net The substituents on the oxazole ring are pivotal in defining the molecule's three-dimensional shape, lipophilicity, and electronic distribution, which are key determinants of biological activity. nih.gov For instance, in the context of 3-Benzyl-5-tert-butyl-1,2-oxazole, the bulky tert-butyl group can provide steric hindrance and enhance metabolic stability, while the benzyl (B1604629) group can engage in hydrophobic or π-stacking interactions within a biological target.

Design of Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for elucidating complex biological processes. Fluorescent probes based on the oxazole core are of significant interest due to their favorable photophysical properties. researchgate.netnih.gov The design of such probes often involves incorporating the oxazole heterocycle as the fluorophore core and attaching specific functional groups that can selectively interact with a biological target or respond to a particular microenvironment. nih.gov

Research has demonstrated that highly substituted oxazole derivatives can serve as organelle-targeting fluorescent probes. By installing specific functional groups onto the oxazole scaffold, researchers have created molecules that selectively accumulate in and stain intracellular organelles like lysosomes and mitochondria. nih.gov For example, oxazole-derivative bioprobes have been developed for imaging lipid droplets within cells. nih.gov The development of these tools relies on synthetic strategies that allow for precise functionalization of the core heterocycle. While this compound itself is not a probe, its framework is highly relevant. The benzyl and tert-butyl groups could be modified or replaced with targeting moieties or signaling units. For instance, the phenyl ring of the benzyl group could be functionalized with a reactive group to covalently label a protein of interest, or it could be replaced by a fluorophore to create a FRET (Förster Resonance Energy Transfer) probe. Oxazole-based systems have been successfully used to create fluorescent probes for detecting biothiols like glutathione (B108866) and cysteine, showcasing their utility in monitoring cellular redox states. nih.gov

Exploration as Enzyme Inhibitors and Receptor Modulators (mechanistic focus)

The isoxazole (B147169) scaffold is a well-established pharmacophore in the design of enzyme inhibitors and receptor modulators. nih.govwustl.edu The specific substitution pattern dictates the target and potency. For example, 3,5-disubstituted isoxazoles have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation and carcinogenesis. spiedigitallibrary.org The mechanism often involves the isoxazole derivative fitting into the active site of the enzyme, with its substituents forming key interactions with amino acid residues.

The relevance of the this compound structure is highlighted by several research findings. A series of potent and highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitors, developed for potential cancer therapy, incorporates a N-(5-tert-butyl-isoxazol-3-yl) moiety. nih.gov The tert-butyl group at the 5-position of the isoxazole ring was identified as a key feature for achieving high potency and selectivity. This directly underscores the importance of the 5-tert-butyl substitution pattern found in the target compound.

Similarly, the benzyl group at the 3-position is a common feature in bioactive molecules. Structurally related compounds like 3-Benzyl-5-methyl-1,2-benzoxazole are recognized as important intermediates in medicinal chemistry, with derivatives being explored as potential antipsychotic and antiseizure agents that act by blocking voltage-sensitive sodium and calcium channels. nih.govrsc.org Furthermore, isoxazole-4-carboxamide derivatives have been shown to be potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in pain transmission. nih.gov These studies demonstrate that the isoxazole core, decorated with substituents like benzyl and tert-butyl groups, can be finely tuned to interact with specific biological targets.

Table 1: Examples of Isoxazole Derivatives as Enzyme and Receptor Modulators
Isoxazole Derivative ClassTargetPotential Application AreaKey Structural Feature RelevanceReference
N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[...]}ureaFLT3 KinaseOncology (Lead Optimization)The 5-tert-butyl group is crucial for potency. nih.gov
3,5-Disubstituted IsoxazolesCOX-2/LOXAnti-inflammatory, Anticancer ResearchGeneral 3,5-disubstitution pattern allows for targeted interactions. spiedigitallibrary.org
3-Benzyl-5-methyl-1,2-benzoxazole DerivativesVoltage-gated ion channelsNeuroscience ResearchThe 3-benzyl group contributes to receptor/channel interaction. nih.govrsc.org
Isoxazole-4-carboxamide DerivativesAMPA ReceptorsPain ResearchThe isoxazole core acts as a scaffold for receptor modulation. nih.gov
Various Isoxazole DerivativesCarbonic AnhydraseEnzyme Inhibition StudiesThe isoxazole ring serves as a novel class of inhibitor binding at the active site entrance. ontosight.ai

Contributions to Materials Science and Engineering

The rigid, planar, and electron-deficient nature of the oxazole ring makes it an attractive component for advanced functional materials. thepharmajournal.com Its incorporation into larger molecular or polymeric structures can impart desirable thermal, electronic, and photophysical properties. The substituents play a critical role; for instance, bulky groups like tert-butyl can be used to control intermolecular packing in the solid state, while aromatic groups like benzyl can influence π-conjugation and electronic properties.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Oxazole and its isomers, such as oxadiazoles, are widely used in the construction of materials for OLEDs. They often function as electron-transporting materials (ETLs) or as components of the emissive layer due to their high electron affinity and thermal stability. rsc.org Research has shown that oxazole-based fluorophores can be efficient deep-blue emitters, a crucial component for full-color displays and solid-state lighting. spiedigitallibrary.org

The structural features of this compound are pertinent to this application. In one study, a benzoxazole (B165842) derivative, 2-(p-tert-butylphenyl)benzoxazole, was investigated for use in OLEDs. The presence of the tert-butyl group was found to be beneficial. By creating steric hindrance, it helps to reduce aggregation-induced fluorescence quenching in the solid state, leading to more efficient emission. spiedigitallibrary.org While the benzyl group is not explicitly studied in this context, aryl substituents are known to tune the electronic energy levels (HOMO/LUMO) and emission color of the material. For instance, new dual-core blue emitters for OLEDs have been developed by incorporating a 4,5-diphenyloxazole (B1616740) moiety into larger pyrene-anthracene structures, demonstrating the utility of aryl-substituted oxazoles in creating highly efficient and color-pure materials. nih.gov

Polymer Chemistry: Oxazole-based Monomers and Polymers

The incorporation of the oxazole heterocycle into polymer backbones can lead to materials with high thermal stability and chemical resistance. ontosight.ai Polymers containing oxazole rings are investigated for applications as high-performance coatings and adhesives. For example, copolymers of 4,5-dihydro-2-(1-methylethenyl)oxazole and styrene (B11656) create materials where the oxazole ring contributes to the polymer's rigidity and thermal properties. ontosight.ai

Fluorescent Dyes and Bioimaging Applications

Oxazole derivatives are highly valued as fluorescent dyes due to their excellent photophysical properties, including high fluorescence quantum yields. nih.govresearchgate.net They form the core of many fluorescent probes used in biological research and diagnostics. researchgate.net The emission properties of these dyes can be tuned across the visible spectrum by modifying the substituents attached to the oxazole ring. researchgate.net

Researchers have developed fluorescent oxazoles from natural products like lapachol (B1674495) for the selective staining of lipid-based structures in cells. rsc.org Furthermore, oxazolopyridine-based fluorescent markers have been synthesized for the specific imaging of mitochondria and lipid droplets. nih.gov These applications demonstrate the versatility of the oxazole scaffold in creating tools for bioimaging. researchgate.netnih.gov The structure of this compound provides a template for designing new dyes. The benzyl and tert-butyl groups influence the dye's solubility and how it interacts with its environment, which can affect its photophysical properties and its localization within biological systems. The field actively explores how different substitution patterns on the oxazole core influence fluorescence, with the goal of creating brighter, more stable, and more specific fluorescent labels for advanced microscopy and diagnostic applications. nih.gov

Role in Catalysis and Organocatalysis

The unique electronic and steric properties of the oxazole ring make it a compelling scaffold for the design of novel catalysts. The presence of both nitrogen and oxygen heteroatoms allows for diverse coordination chemistry with metal centers, while the aromatic nature of the ring can be tuned by substituents to influence catalytic activity.

Oxazole Derivatives as Ligands in Metal-Catalyzed Reactions

Oxazole and its derivatives, particularly the more widely studied oxazolines, are recognized as effective ligands in a multitude of metal-catalyzed reactions. researchgate.netnih.gov These ligands can be chiral or achiral and are classified based on the coordinating heteroatoms (N-type, O-type, P-type, S-type) and the number of oxazole rings present. researchgate.net The utility of oxazole-based ligands has been demonstrated in various transformations, including asymmetric synthesis, where they can induce high levels of enantioselectivity. researchgate.netresearchgate.net

For a molecule like this compound, the nitrogen atom of the oxazole ring could serve as a coordination site for a metal catalyst. The benzyl group at the 3-position and the bulky tert-butyl group at the 5-position would exert significant steric influence on the metal's coordination sphere. This steric hindrance could be advantageous in controlling the stereoselectivity of a reaction.

Recent research has highlighted the catalytic potential of substituted oxazoles. For instance, (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds, including those with a 5-(4-(tert-butyl)phenyl) group, undergo Rh(II)-catalyzed transformations to form naphtho[2,1-d]oxazole derivatives. acs.orgacs.org This demonstrates that oxazoles with bulky substituents can participate effectively in metal-catalyzed C-H insertion reactions. acs.org Another study showcased the synthesis of benzoxazoles using a vanadium-based catalyst with 3,5-di-tert-butyl catechol as a substrate, further indicating the compatibility of bulky tert-butyl groups in catalytic cycles involving oxazole-related structures. researchgate.net

The table below summarizes selected metal-catalyzed reactions involving substituted oxazole and benzoxazole derivatives, illustrating the potential catalytic relevance of the structural motifs found in this compound.

Catalyst/MetalSubstrate TypeReaction TypeRelevance to this compound
Rh(II) acetate (B1210297)5-(4-(tert-butyl)phenyl)oxazole derivativeC-H bond insertionDemonstrates catalytic activity with a tert-butyl substituted oxazole. acs.orgacs.org
Vanadyl-containing complex3,5-di-tert-butyl catecholOxidative cyclization to benzoxazoleShows compatibility of bulky tert-butyl groups in oxazole synthesis. researchgate.net
Palladium complexesVarious oxazolesDirect C-H arylationA potential route for further functionalization of the oxazole core. organic-chemistry.org
Zn(OTf)₂N-propargylamidesTandem cycloisomerization/ hydroxyalkylationSynthesis of functionalized oxazoles under Lewis acid catalysis. mdpi.com

Development of Oxazole-based Organocatalysts

While the use of oxazoles as ligands in metal catalysis is more established, the development of purely oxazole-based organocatalysts is an emerging area. Organocatalysts offer advantages such as lower toxicity and cost compared to many metal-based systems. The basic nitrogen atom in the oxazole ring could potentially act as a Brønsted or Lewis base to activate substrates. For this compound, the electronic properties of the nitrogen atom, modulated by the benzyl and tert-butyl groups, would be a key determinant of its potential as an organocatalyst. While specific examples of this particular substitution pattern in organocatalysis are not yet reported, the broader class of azoles is known to participate in such reactions.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecular components held together by non-covalent interactions. The structural features of this compound—a polar heterocyclic ring, an aromatic benzyl group capable of π-π stacking, and a bulky, hydrophobic tert-butyl group—make it an interesting candidate for studies in molecular recognition and self-assembly.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. The 1,2-oxazole ring, with its distinct arrangement of heteroatoms and associated dipole moment, can participate in specific non-covalent interactions. While detailed host-guest studies involving this compound are not available, the principles of supramolecular chemistry suggest that the benzyl group could engage in π-stacking interactions with other aromatic systems, and the tert-butyl group could occupy hydrophobic pockets in a host molecule. The oxazole nitrogen and oxygen atoms could also act as hydrogen or halogen bond acceptors.

Hydrogen Bonding and Halogen Bonding Interactions in Oxazole Cocrystals

The formation of cocrystals, which are crystalline structures containing two or more different molecular species in a stoichiometric ratio, is a powerful tool in crystal engineering and materials science. The interactions governing the formation of these structures are primarily non-covalent, with hydrogen and halogen bonding being particularly significant.

Recent studies have systematically investigated the halogen bonding proclivity of oxazole derivatives. rsc.org It has been demonstrated that the nitrogen atom of the oxazole ring is a highly reliable halogen bond acceptor, forming strong and directional interactions with halogen bond donors like perfluorinated iodobenzenes. rsc.org In a study of 19 novel cocrystals of 5-substituted oxazoles, the I⋯N(oxazole) halogen bond was present in all of them, with relative shortening values comparable to the strong I⋯N(pyridine) bond. rsc.org The oxazole oxygen atom was found to be a much less frequent participant in halogen bonding. rsc.org

Hydrogen bonding is another crucial interaction in the formation of cocrystals. While the 1,2-oxazole ring itself lacks a hydrogen bond donor, the nitrogen and oxygen atoms can act as acceptors. In cocrystals with molecules containing hydrogen bond donors (e.g., phenols, carboxylic acids), it is expected that the oxazole nitrogen would be a primary acceptor site.

The table below summarizes key findings on non-covalent interactions in oxazole-containing cocrystals.

Interaction TypeKey FindingsPotential Relevance for this compound
Halogen BondingThe oxazole nitrogen is a strong and reliable halogen bond acceptor. rsc.orgThe nitrogen atom is a predictable site for forming cocrystals with halogen bond donors.
The oxazole oxygen is a less frequent halogen bond acceptor. rsc.orgThe tert-butyl group may sterically hinder access to the oxygen atom.
Hydrogen BondingOxazole derivatives form dimeric pairs through N-H⋯S hydrogen bonds in mercaptobenzoxazoles. nih.govThe nitrogen and oxygen atoms can act as hydrogen bond acceptors with appropriate donor molecules.
π-π StackingBenzyl groups are known to participate in π-π stacking interactions.The benzyl group can contribute to the stability of the crystal lattice through stacking.

Emerging Analytical Methodologies for Oxazole Compounds

The characterization and quality control of oxazole derivatives rely on a range of analytical techniques. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are routinely employed to determine the structure, purity, and quantity of these compounds.

In the synthesis of various oxazole derivatives, including those with bulky substituents like a 5-(4-(tert-butyl)phenyl) group, characterization is typically performed using ¹H, ¹³C, and where applicable, ¹⁹F NMR, as well as high-resolution mass spectrometry (HRMS). acs.org These techniques provide detailed information about the molecular structure and confirm the successful synthesis of the target compound.

For purity assessment and reaction monitoring, chromatographic methods are indispensable. Gas chromatography-mass spectrometry (GC-MS) has been used to monitor the synthesis of 2-substituted-2-oxazolines. nih.gov High-performance liquid chromatography (HPLC) is another powerful technique for separating and quantifying components in a mixture, and it is a standard method for determining the radiochemical purity of PET radiopharmaceuticals, which can include heterocyclic structures. rsc.org

Emerging trends in analytical chemistry focus on developing faster, more sensitive, and higher-throughput methods. While there are no analytical methodologies reported specifically for this compound, the techniques applied to structurally similar compounds would be directly applicable. The development of new analytical methods is often driven by the need to analyze complex matrices or to detect trace amounts of impurities. As oxazole derivatives find more applications in fields like materials science and medicine, the demand for advanced analytical protocols will likely increase.

The following table lists common analytical techniques used for the characterization of substituted oxazoles.

Analytical TechniquePurposeExamples from Literature
Nuclear Magnetic Resonance (NMR)Structural elucidation¹H, ¹³C, and ¹⁹F NMR used to characterize naphtho[2,1-d]oxazole derivatives. acs.orgacs.org
Mass Spectrometry (MS)Molecular weight determination and structural informationHRMS used to confirm the identity of newly synthesized oxazoles. acs.orgacs.org
Gas Chromatography (GC)Separation and quantification of volatile compoundsGC-MS used to monitor the synthesis of 2-substituted-2-oxazolines. nih.gov
High-Performance Liquid Chromatography (HPLC)Purity determination and separation of non-volatile compoundsStandard method for determining radiochemical purity of PET tracers. rsc.org
X-ray CrystallographyDetermination of the three-dimensional crystal structureUsed to confirm the structure and study intermolecular interactions in oxazole cocrystals. rsc.org

Currently, research on this compound has not reached this advanced stage. The inquiries into the following specific areas yielded no results directly pertaining to this compound:

Future Research Avenues and Interdisciplinary Prospects

Development of Multifunctional Oxazole Architectures for Diverse Applications:The development of multifunctional materials or architectures explicitly incorporating this compound as a key component is not described in the available scientific literature.

Consequently, it is not possible to provide a detailed, evidence-based article on these advanced topics for this specific chemical compound. The foundational research required to support such a discussion has not yet been published.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-Benzyl-5-tert-butyl-1,2-oxazole?

  • Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole derivatives with benzotriazole in acetonitrile using potassium carbonate as a base (yield: 68–75%) . Alternatively, palladium-catalyzed cross-coupling reactions in THF/Et3_3N with bis(triphenylphosphine)palladium dichloride can introduce tert-butyl groups . Purification via recrystallization (ethanol or ethyl acetate) or silica gel chromatography is recommended .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Answer :

  • X-ray crystallography reveals planar ring systems and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, dihedral angles ~80° between aromatic systems) .
  • 1H NMR (400–600 MHz, CDCl3_3/DMSO-d6_6) identifies substituent environments (e.g., tert-butyl protons at δ ~1.3 ppm, benzyl protons at δ ~3.8–4.2 ppm) .
  • DFT calculations (B3LYP/6-31G*) can predict solvatochromic behavior and electronic transitions .

Q. What safety protocols are critical during handling and disposal?

  • Answer :

  • First aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes .
  • Waste disposal : Segregate and transfer to certified waste management services to avoid environmental contamination .
  • Storage : Store at –20°C for long-term stability; avoid exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray crystal symmetry)?

  • Answer :

  • Iterative refinement : Use riding models for hydrogen atoms in X-ray refinement to align calculated and observed data .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., tert-butyl rotation) to explain splitting discrepancies .
  • Cross-validation : Compare with analogous compounds (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to identify systematic errors .

Q. What strategies optimize synthetic yields while minimizing side products?

  • Answer :

  • Catalyst screening : Pd/Cu systems improve coupling efficiency for tert-butyl introduction .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution kinetics .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 h → 2 h) and improves purity .

Q. How do steric and electronic effects of the benzyl/tert-butyl groups influence pharmacological activity?

  • Answer :

  • Steric hindrance : The tert-butyl group at C5 reduces enzymatic degradation, enhancing metabolic stability .
  • Hydrophobic interactions : Benzyl substituents improve membrane permeability, as shown in HT-Solubility assays (logP ~2.8) .
  • Hydrogen bonding : C–H⋯N interactions in the crystal lattice correlate with improved binding affinity in docking studies (e.g., ΔG = –9.2 kcal/mol) .

Q. What methodologies assess stability under varying pH and temperature conditions?

  • Answer :

  • Accelerated stability studies : Incubate in PBS (pH 2–9) at 37°C for 48 h; monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for oxazole derivatives) .
  • Photostability : Expose to UV light (254 nm) and track changes using UV-Vis spectroscopy .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in biological assay results across laboratories?

  • Answer :

  • Standardized protocols : Use validated assays (e.g., Amplex-Red fluorescence for enzyme inhibition) with internal controls .
  • Open data practices : Share raw NMR, XRD, and assay datasets to enable cross-lab validation .
  • Batch-to-batch variability : Characterize purity (>95% via HPLC) and confirm lot-specific CoA certificates .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Answer :

  • Retrosynthetic analysis : Use tools like Synthia or AiZynthFinder to propose routes based on known oxazole syntheses .
  • Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.